

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiazole

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)thiazole

Cat. No.: B168436

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Introduction

4-Bromo-2-(trifluoromethyl)thiazole is a halogenated heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a trifluoromethyl group. This substitution pattern imparts unique physicochemical properties that make it an attractive building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom offer versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the known physicochemical properties of **4-Bromo-2-(trifluoromethyl)thiazole**, summarizes general synthetic approaches to related compounds, and discusses the broader biological context of trifluoromethyl-substituted thiazoles.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **4-Bromo-2-(trifluoromethyl)thiazole** based on available data. It is important to note that some of these values are predicted through computational models and may vary from experimentally determined values.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	141761-77-5	[1]
Molecular Formula	C ₄ HBrF ₃ NS	[1][2]
Molecular Weight	232.02 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	-
Boiling Point	146.7 ± 40.0 °C (Predicted)	[2]
Density	1.904 ± 0.06 g/cm ³ (Predicted)	[2]
Storage Temperature	4°C	[1]

Table 2: Chemical and Computational Properties

Property	Value	Source(s)
pKa	-2.97 ± 0.10 (Predicted)	-
logP (XLogP3)	2.9	[2]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[1]
Hydrogen Bond Acceptor Count	2	[1]
Hydrogen Bond Donor Count	0	[1]
Rotatable Bond Count	0	[1]

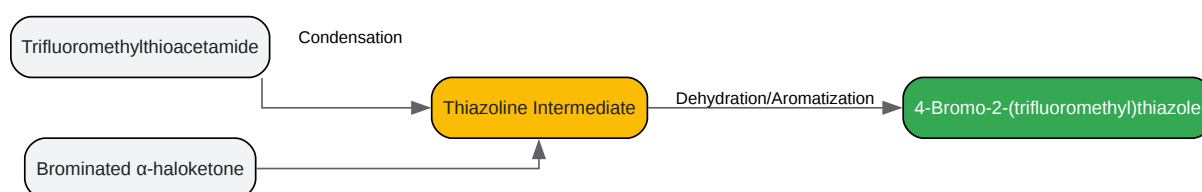
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-(trifluoromethyl)thiazole** is not readily available in the public domain, the general synthesis of brominated and trifluoromethylated thiazoles often follows established synthetic routes.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. This reaction typically involves the condensation of an α -haloketone with a thioamide. For the synthesis of a compound like **4-Bromo-2-(trifluoromethyl)thiazole**, a plausible, though not explicitly documented, pathway could involve the reaction of a trifluoromethyl-containing thioamide with a brominated α -halocarbonyl compound.

A general workflow for such a synthesis is depicted below:



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Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Reactivity

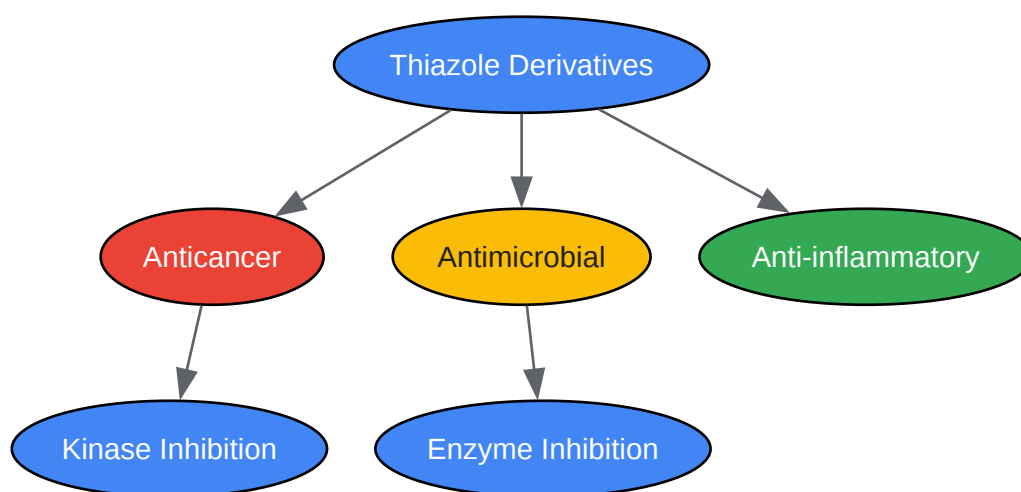
The bromine atom at the 4-position of the thiazole ring is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making **4-Bromo-2-(trifluoromethyl)thiazole** a valuable intermediate for creating libraries of novel compounds for drug discovery and other applications. The trifluoromethyl group is generally stable and contributes to the compound's lipophilicity and metabolic stability.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity or the modulation of specific signaling pathways by **4-Bromo-2-(trifluoromethyl)thiazole** is not currently available in published literature. However, the broader class of thiazole derivatives, particularly those bearing

trifluoromethyl groups, has been extensively investigated and shown to exhibit a wide range of biological activities.

Thiazole-containing compounds are known to interact with various biological targets. The general biological potential of this class of compounds is illustrated in the following diagram:



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Caption: Potential Biological Activities of Thiazole Derivatives.

It is important to emphasize that these are general activities associated with the broader class of thiazole derivatives and have not been specifically demonstrated for **4-Bromo-2-(trifluoromethyl)thiazole**. Further research is required to elucidate the specific biological profile of this compound.

Experimental Protocols

As previously stated, detailed and validated experimental protocols for the synthesis and biological evaluation of **4-Bromo-2-(trifluoromethyl)thiazole** are not available in the peer-reviewed literature. Researchers interested in working with this compound would need to develop and validate their own protocols, likely starting from general methods for thiazole synthesis and adapting them for this specific target. A general procedure for the synthesis of the related compound, 2-bromo-4-(trifluoromethyl)thiazole, has been reported and involves the diazotization of 2-amino-4-(trifluoromethyl)thiazole followed by a Sandmeyer-type reaction with

a bromide source.[3] This could serve as a potential starting point for methodological development.

Conclusion

4-Bromo-2-(trifluoromethyl)thiazole is a chemical entity with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its physicochemical properties, characterized by the presence of both a bromine atom and a trifluoromethyl group on a thiazole core, offer a unique combination of reactivity and stability. While specific experimental data on its synthesis and biological activity are currently lacking in the public domain, the well-established chemistry and known biological relevance of related thiazole derivatives suggest that **4-Bromo-2-(trifluoromethyl)thiazole** is a compound worthy of further investigation. Researchers in drug discovery and materials science may find this compound to be a valuable starting point for the design and synthesis of novel molecules with tailored properties.

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